

Forging the Future of Drug Discovery: Advanced Applications in Novel Compound Synthesis

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Compound of Interest

Compound Name: (1-Fluorocyclohexyl)methanamine
hydrochloride

CAS No.: 1391732-86-7

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Introduction: The Imperative for Synthetic Innovation in Modern Drug Development

The relentless pursuit of novel therapeutics demands a constant evolution in the art and science of chemical synthesis. In an era where "undruggable" targets are increasingly challenged and the complexity of lead candidates is ever-growing, the ability to rapidly and efficiently construct diverse and intricate molecular architectures is paramount. This guide moves beyond theoretical discussions to provide researchers, scientists, and drug development professionals with a practical, in-depth exploration of four transformative technologies that are reshaping the landscape of novel compound synthesis: Photoredox Catalysis, C–H Functionalization, Continuous Flow Chemistry, and DNA-Encoded Library (DEL) Synthesis. Each of these platforms offers unique advantages, from accessing previously unattainable reaction pathways under mild conditions to enabling the synthesis and screening of libraries of unprecedented scale. By understanding the core principles and practical applications of these methodologies, researchers can significantly accelerate the discovery and development of the next generation of medicines.^{[1][2]}

Section 1: Photoredox Catalysis - Harnessing Light to Forge New Bonds

The Principle: Why Photoredox Catalysis is a Game-Changer

Traditional synthetic methods often rely on high temperatures and stoichiometric, often harsh, reagents to overcome activation energy barriers. Photoredox catalysis offers a paradigm shift by utilizing visible light to generate highly reactive radical intermediates from stable precursors under exceptionally mild conditions.^{[3][4][5]} This is achieved through the use of a photocatalyst (PC), typically a transition metal complex or an organic dye, which absorbs light to reach an excited state (*PC). In this excited state, the photocatalyst can act as both a potent oxidant and reductant, engaging in single-electron transfer (SET) with organic substrates to initiate radical-based transformations that would be difficult to achieve through conventional means.^{[3][5]} The ability to generate radicals under gentle conditions opens up a vast new chemical space for exploration, enabling the construction of complex molecules with high functional group tolerance.^{[3][5]}

Data Presentation: A Survey of Common Photocatalysts and Their Redox Potentials

The selection of an appropriate photocatalyst is critical for a successful photoredox reaction. The catalyst's redox potentials in its ground and excited states determine its ability to oxidize or reduce a given substrate. The following table provides a summary of commonly used photocatalysts and their electrochemical properties, offering a valuable resource for reaction design.

Photocatalyst	E _{ox} [V vs. SCE]	E _{red} [V vs. SCE]	E _{red} [V vs. SCE]	E _{ox} [V vs. SCE]
[Ir(dF(CF ₃)ppy) ₂ (dtbbpy)]PF ₆	+1.69	-1.37	+1.21	-0.89
[Ir(ppy) ₂ (dtbbpy)]PF ₆	+1.21	-1.51	+0.66	-0.96
Ru(bpy) ₃ Cl ₂	+1.29	-1.33	+0.77	-0.81
Eosin Y	+0.78	-1.06	+0.83	-1.11
9-Mesityl-10-methylacridinium Perchlorate	-	-0.57	+2.06	-
4CzIPN	+1.90	-0.80	+1.76	-0.66

*Data sourced from TCI Chemicals and other literature sources.[6][7] Redox potentials are in acetonitrile and referenced against a saturated calomel electrode (SCE). *E_{red} and E_{ox} refer to the redox potentials of the excited state of the photocatalyst.

Experimental Protocol: Visible-Light Photoredox-Catalyzed C–H Arylation of Quinoxalin-2(1H)-ones

This protocol details a method for the direct C–H arylation of quinoxalin-2(1H)-ones using diaryliodonium salts as the aryl source, catalyzed by Ru(bpy)₃Cl₂·6H₂O under visible light irradiation.[3] This transformation is valuable for the synthesis of pharmaceutically relevant 3-arylquinoxalin-2-(1H)-ones.[3]

Materials:

- Quinoxalin-2(1H)-one (1.0 equiv)
- Diaryliodonium triflate (1.5 equiv)
- Ru(bpy)₃Cl₂·6H₂O (1 mol%)

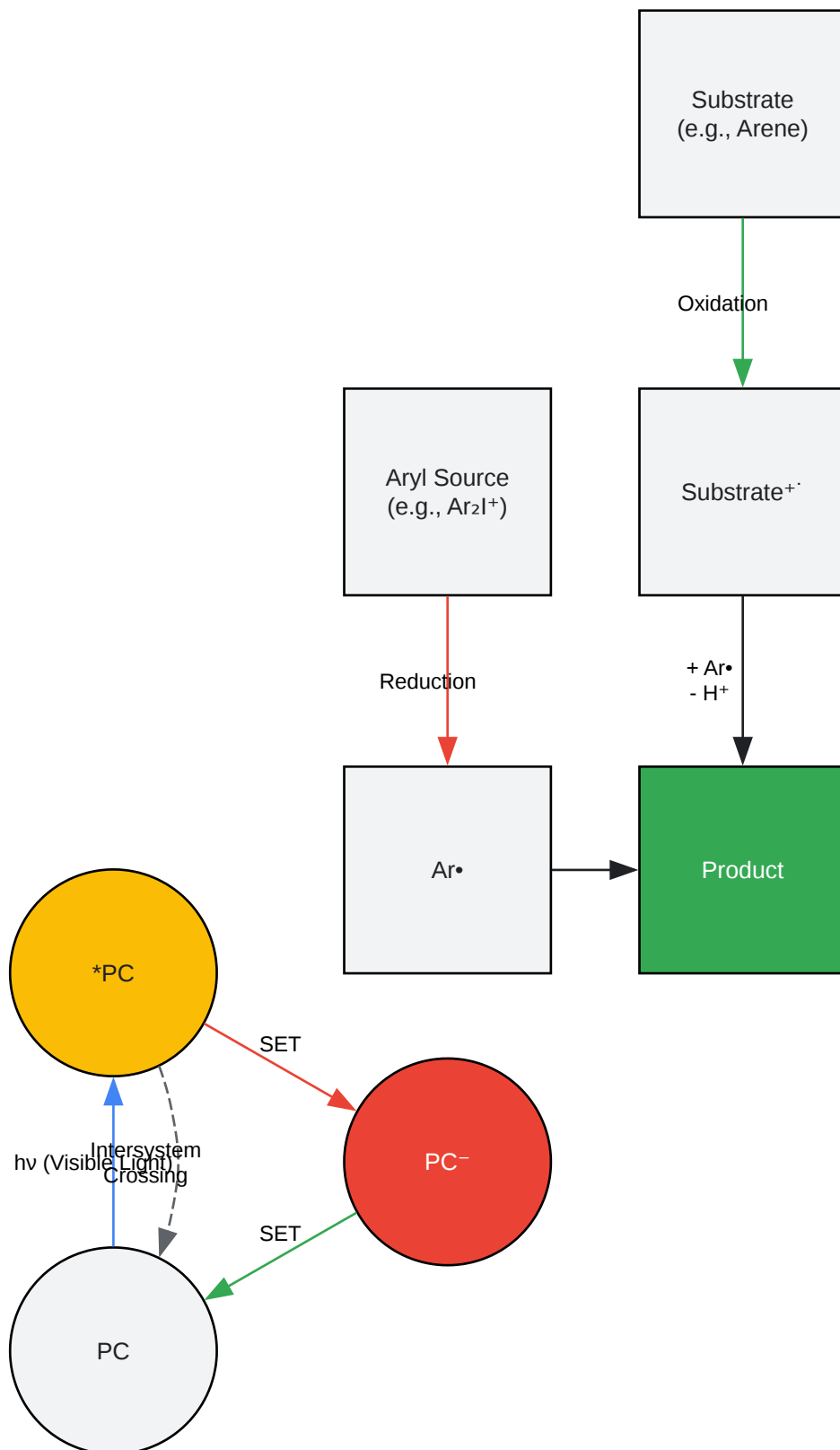
- Acetonitrile (CH₃CN), anhydrous
- Schlenk tube or similar reaction vessel
- Blue LED lamp (e.g., 40W, $\lambda_{\text{max}} = 450 \text{ nm}$)
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), the diaryliodonium triflate (0.3 mmol, 1.5 equiv), and Ru(bpy)₃Cl₂·6H₂O (0.002 mmol, 1 mol%).
- Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add anhydrous acetonitrile (2.0 mL) to the tube via syringe.
- Place the reaction tube approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
- Irradiate the reaction mixture for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
- Upon completion, remove the light source and quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylquinoxalin-

2(1H)-one.

Visualization: The Photoredox Catalytic Cycle



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Caption: Oxidative quenching cycle in photoredox catalysis.

Section 2: C–H Functionalization - The Direct Approach to Molecular Complexity

The Principle: Why C–H Functionalization is a Paradigm Shift in Synthesis

Carbon-hydrogen (C–H) bonds are the most ubiquitous yet traditionally inert linkages in organic molecules. C–H functionalization refers to a class of reactions that directly convert a C–H bond into a C–C, C–N, C–O, or C–X (where X is a halogen) bond, bypassing the need for pre-functionalized starting materials. This approach offers significant advantages in terms of atom and step economy, reducing waste and simplifying synthetic routes to complex molecules. A common and powerful strategy involves the use of a directing group (DG) covalently attached to the substrate. The DG coordinates to a transition metal catalyst, bringing it into close proximity to a specific C–H bond and enabling its selective activation and subsequent functionalization.

Data Presentation: Substrate Scope of a Palladium-Catalyzed C–H Functionalization

The following table illustrates the substrate scope for the palladium-catalyzed ortho-alkylation of 2-phenylpyridine derivatives with various alkyl iodides. This reaction demonstrates the utility of a directing group (the pyridine nitrogen) in achieving high regioselectivity.

2-Phenylpyridine Derivative	Alkyl Iodide	Product	Yield (%)
2-Phenylpyridine	n-Butyl iodide	2-(2-n-Butylphenyl)pyridine	85
2-(4-Tolyl)pyridine	n-Butyl iodide	2-(2-n-Butyl-4-methylphenyl)pyridine	88
2-(4-Methoxyphenyl)pyridine	n-Butyl iodide	2-(2-n-Butyl-4-methoxyphenyl)pyridine	92
2-(4-Chlorophenyl)pyridine	n-Butyl iodide	2-(2-n-Butyl-4-chlorophenyl)pyridine	78
2-Phenylpyridine	Isopropyl iodide	2-(2-Isopropylphenyl)pyridine	75
2-Phenylpyridine	Cyclohexyl iodide	2-(2-Cyclohexylphenyl)pyridine	81

Representative data adapted from the literature on palladium-catalyzed C–H functionalization. [8]

Experimental Protocol: Palladium-Catalyzed ortho-Alkylation of 2-Phenylpyridine

This protocol describes the directed C–H alkylation of 2-phenylpyridine with an alkyl iodide using a palladium catalyst.

Materials:

- 2-Phenylpyridine (1.0 equiv)
- Alkyl iodide (2.0 equiv)

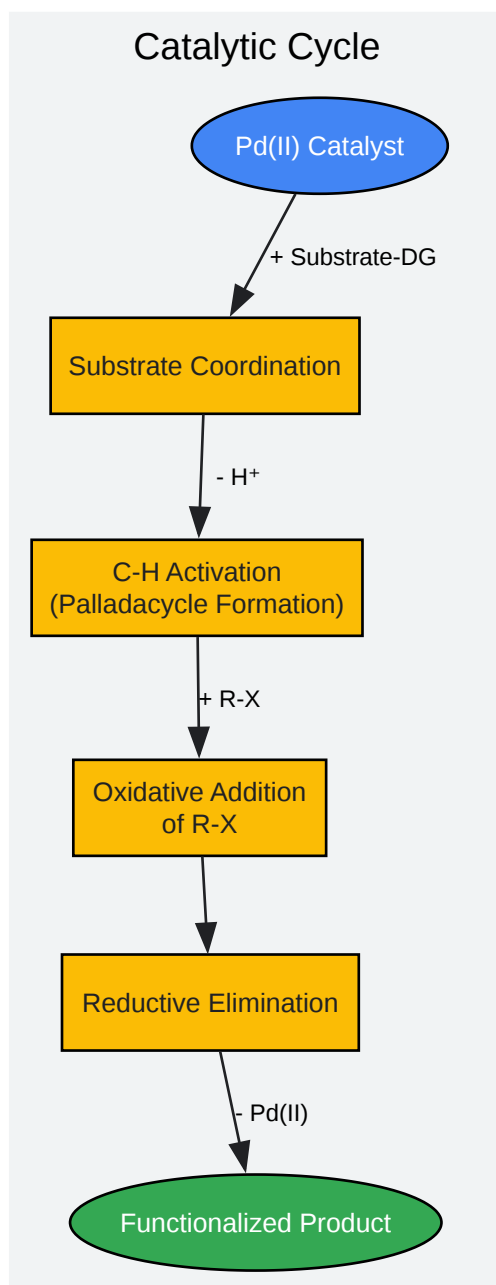
- Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
- Potassium carbonate (K₂CO₃) (2.0 equiv)
- N,N-Dimethylformamide (DMF), anhydrous
- Schlenk tube or microwave vial
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure:

- To a Schlenk tube or microwave vial, add 2-phenylpyridine (0.5 mmol, 1.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).
- Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
- Add anhydrous DMF (2.0 mL) and the alkyl iodide (1.0 mmol, 2.0 equiv) via syringe.
- Seal the vessel and place it in a preheated oil bath at 120 °C.
- Stir the reaction mixture for 12-24 hours, or until TLC or GC-MS analysis indicates the reaction is complete.
- Cool the reaction mixture to room temperature and dilute with water (15 mL).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the ortho-alkylated

product.

Visualization: The C–H Activation Catalytic Cycle



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Caption: A generalized catalytic cycle for directed C-H functionalization.

Section 3: Continuous Flow Chemistry - A New Paradigm for API Synthesis

The Principle: Why Flow Chemistry is Revolutionizing Pharmaceutical Manufacturing

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.^{[9][10]} This contrasts with traditional batch processing, where reagents are mixed in a single vessel. Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when handling hazardous reagents or highly exothermic reactions.^{[10][11]} For the pharmaceutical industry, these benefits translate to improved reproducibility, higher yields, reduced waste, and the potential for on-demand manufacturing of active pharmaceutical ingredients (APIs).^{[9][10][11]}

Data Presentation: Key Parameters for the Continuous Flow Synthesis of Ibuprofen

The following table outlines the optimized parameters for a three-step continuous flow synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Step	Reaction	Reactor Type	Temperature (°C)	Residence Time (min)	Key Reagents	Yield (%)
1	Friedel-Crafts Acylation	PFR (PFA tubing)	25	0.5	Isobutylbenzene, Propionyl chloride, AlCl ₃	>95
2	1,2-Aryl Migration	PFR (PFA tubing)	60	1.5	Trimethyl orthoformate, ICl	~90
3	Hydrolysis	PFR (PFA tubing)	100	1.0	NaOH (aq)	>98

PFR = Plug Flow Reactor; PFA = Perfluoroalkoxy. Data adapted from literature on the continuous flow synthesis of ibuprofen.[\[12\]](#)

Experimental Protocol: Three-Step Continuous Flow Synthesis of Ibuprofen

This protocol provides a high-level overview of setting up a continuous flow system for the synthesis of ibuprofen. Note that specific equipment and safety precautions are critical and should be established by experienced personnel.

System Setup:

- Multiple high-pressure pumps (e.g., HPLC or syringe pumps) for reagent delivery.
- T-mixers for combining reagent streams.
- Coiled reactors (e.g., PFA or stainless steel tubing) of appropriate lengths and internal diameters to achieve the desired residence times.
- Temperature-controlled zones (e.g., oil baths, heating blocks, or cryostats) for each reactor.

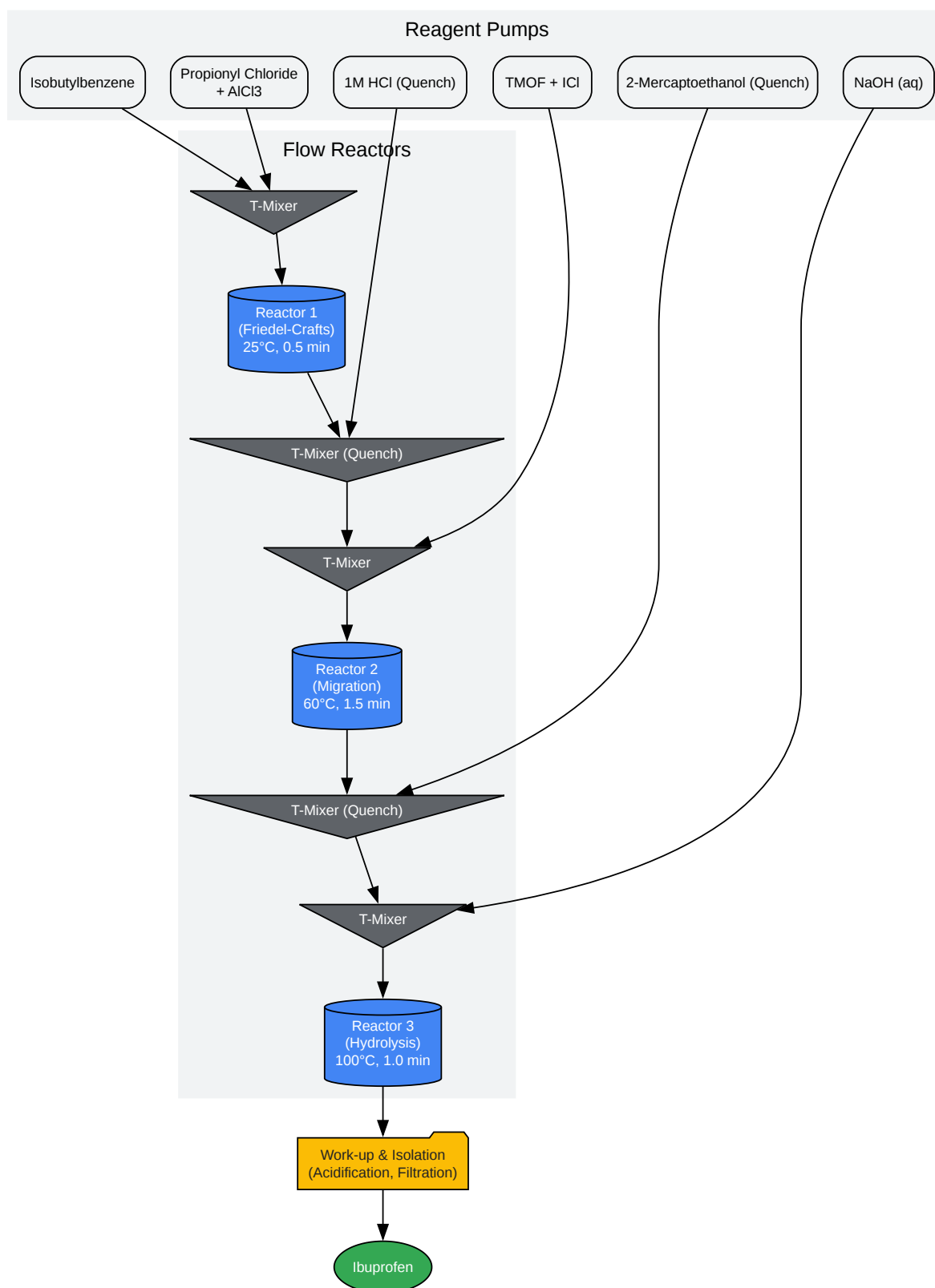
- Back-pressure regulators to maintain system pressure and prevent solvent boiling.
- In-line quenching and work-up modules.

Procedure Outline:

- Step 1: Friedel-Crafts Acylation:
 - Pump a stream of isobutylbenzene and a separate stream of propionyl chloride containing dissolved AlCl_3 to a T-mixer.
 - Pass the combined stream through the first reactor coil at 25 °C with a residence time of 30 seconds.
 - Quench the output stream in-line by mixing with a stream of 1M HCl.
- Step 2: 1,2-Aryl Migration:
 - Direct the organic phase from the first step to a T-mixer and combine with a stream of trimethyl orthoformate and a separate stream of iodine monochloride (ICl).
 - Pass this mixture through the second reactor coil at 60 °C with a residence time of 1.5 minutes.
 - Quench the output with an aqueous solution of 2-mercaptoethanol.
- Step 3: Hydrolysis:
 - The organic output from the second step is mixed with a stream of aqueous sodium hydroxide.
 - This biphasic mixture is passed through the third reactor coil at 100 °C with a residence time of 1 minute to effect hydrolysis.
- Work-up:
 - The final output is collected, and the aqueous phase containing the sodium salt of ibuprofen is separated.

- Acidification of the aqueous phase precipitates ibuprofen, which is then collected by filtration, washed, and dried.

Visualization: A Multi-Step Continuous Flow Synthesis Workflow



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Caption: Schematic of a continuous flow setup for ibuprofen synthesis.

Section 4: DNA-Encoded Libraries (DEL) -

Miniaturization to the Molecular Level

The Principle: Why DEL Technology is a Paradigm Shift in Library Screening

DNA-Encoded Library (DEL) technology enables the synthesis and screening of chemical libraries orders of magnitude larger than those accessible through traditional high-throughput screening (HTS).^{[13][14]} The core concept is to attach a unique DNA "barcode" to each small molecule in the library.^{[13][14]} This allows for the pooling of millions to billions of distinct compounds into a single tube for affinity-based selection against a protein target.^{[13][14]} After incubation and removal of non-binding molecules, the DNA tags of the "hit" compounds are amplified by PCR and identified by next-generation sequencing (NGS). This process allows for the rapid identification of novel binders to a wide range of protein targets, including those previously considered "undruggable."^[14]

Data Presentation: Building Blocks and DNA Codons for DEL Synthesis

The power of DEL lies in its combinatorial nature. The table below provides a conceptual example of how different building blocks can be assigned unique DNA codons in a three-cycle "split-and-pool" synthesis.

Cycle	Building Block Type	Building Block Example	DNA Codon (Illustrative)
1	Scaffold (e.g., Diamine)	1,4-Diaminobutane	5'-ATCG...-3'
1	Scaffold (e.g., Diamine)	1,2-Diaminocyclohexane	5'-GCAT...-3'
2	Acylating Agent (e.g., Carboxylic Acid)	Benzoic Acid	5'-TAGC...-3'
2	Acylating Agent (e.g., Carboxylic Acid)	Acetic Acid	5'-CGTA...-3'
3	"Decorator" (e.g., Sulfonyl Chloride)	Dansyl Chloride	5'-ATGC...-3'
3	"Decorator" (e.g., Sulfonyl Chloride)	Tosyl Chloride	5'-GCTA...-3'

This is a simplified representation. In practice, codons are longer and carefully designed for optimal ligation and sequencing.

Experimental Protocol: "Split-and-Pool" Synthesis of a DNA-Encoded Library

This protocol outlines the general workflow for a three-cycle split-and-pool DEL synthesis.

Materials:

- DNA starting material with a reactive handle (e.g., a primary amine).
- Sets of chemical building blocks for each cycle (e.g., Cycle 1: Boc-protected amino acids; Cycle 2: Carboxylic acids; Cycle 3: Amines).
- Unique DNA oligonucleotide tags for each building block in each cycle.
- Reagents for chemical coupling (e.g., HATU for amide bond formation).

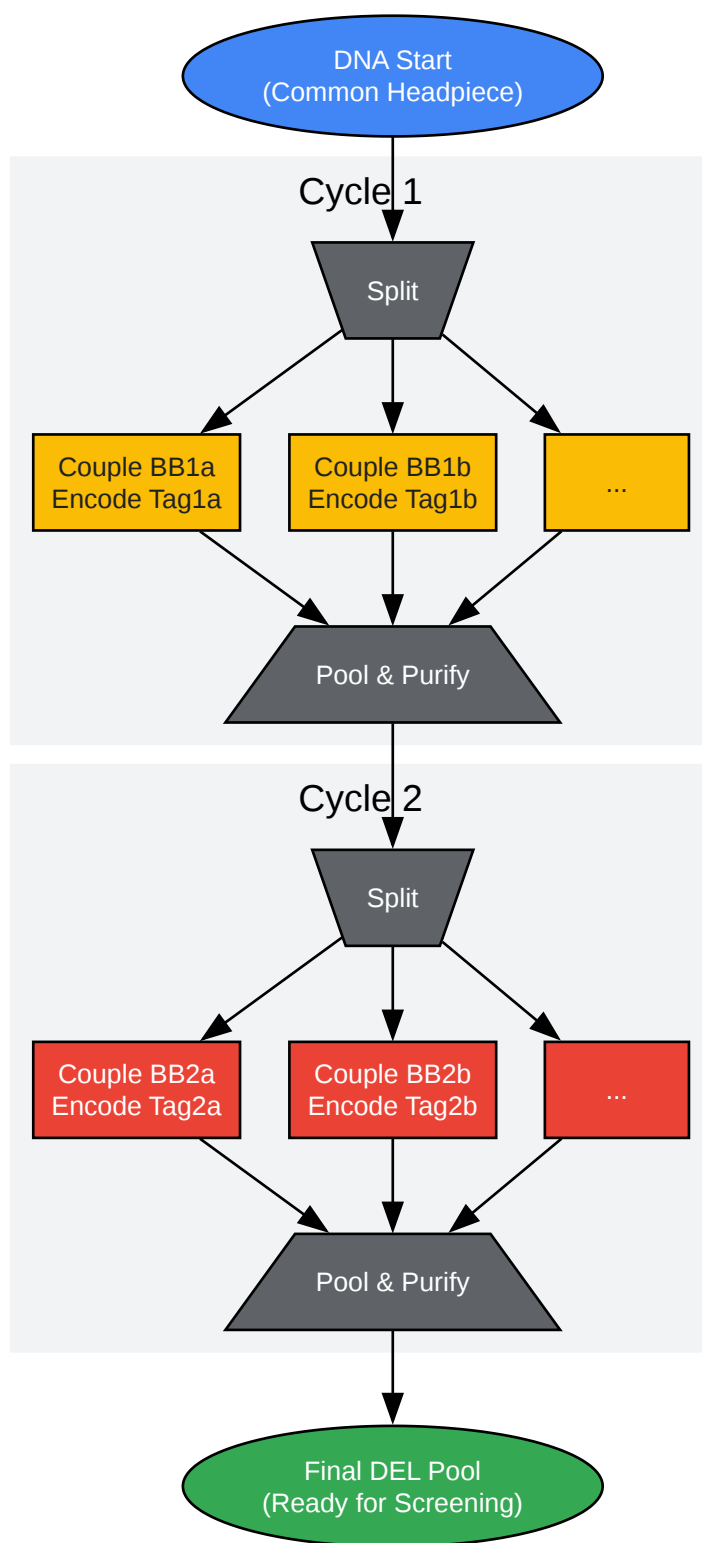
- DNA ligase and appropriate buffers.
- Reagents for deprotection (e.g., TFA for Boc removal).
- Microcentrifuge tubes or 96-well plates.
- Standard molecular biology and chemistry laboratory equipment.

Procedure:

- Cycle 1 - Scaffolds:
 - Split: Aliquot the starting DNA material into separate reaction vessels, one for each scaffold building block.
 - Couple: In each vessel, perform the chemical reaction to attach a unique scaffold building block to the DNA.
 - Encode: To each vessel, add the corresponding unique DNA tag and perform an enzymatic ligation to attach the tag.
 - Pool & Purify: Combine the contents of all vessels and purify the DNA-conjugated scaffolds (e.g., by ethanol precipitation or size-exclusion chromatography).
- Deprotection:
 - If necessary, perform a deprotection step to reveal a new reactive handle for the next cycle (e.g., treat with TFA to remove a Boc group and reveal a primary amine). Purify the deprotected material.
- Cycle 2 - Diversity Elements:
 - Split: Aliquot the pooled and deprotected material from Cycle 1 into a new set of reaction vessels, one for each Cycle 2 building block.
 - Couple: Perform the second chemical coupling reaction (e.g., amide bond formation with a set of carboxylic acids).

- Encode: Ligate the corresponding unique DNA tags for the Cycle 2 building blocks in each vessel.
- Pool & Purify: Combine all reaction mixtures and purify the growing library members.
- Repeat for Subsequent Cycles:
 - Repeat the deprotection, split, couple, encode, and pool steps for each subsequent cycle of the synthesis.
- Final Library:
 - After the final cycle, the pooled and purified material constitutes the complete DNA-encoded library, ready for affinity selection screening.

Visualization: The "Split-and-Pool" DEL Synthesis Workflow



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Caption: The "Split-and-Pool" workflow for DNA-Encoded Library synthesis.

Conclusion: Integrating Advanced Synthesis for Accelerated Discovery

The methodologies detailed in this guide—Photoredox Catalysis, C–H Functionalization, Continuous Flow Chemistry, and DNA-Encoded Library Synthesis—represent more than just incremental improvements in synthetic chemistry. They are transformative platforms that empower researchers to approach the synthesis of novel compounds with greater creativity, efficiency, and precision. By mastering these techniques, drug discovery professionals can expand the accessible chemical space, shorten development timelines, and ultimately increase the probability of success in identifying and developing innovative new medicines. The continued integration and evolution of these powerful synthetic tools will undoubtedly be a driving force in the future of pharmaceutical research.

References

- Samanta, R. K., Meher, P., & Murarka, S. (2022). Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts. *The Journal of Organic Chemistry*, 87(16), 10947–10957. Available at: [\[Link\]](#)
- Kundu, K., & Ranu, B. C. (2015). Visible-Light-Photocatalyzed Metal-Free C-H Heteroarylation of Heteroarenes at Room Temperature: A Sustainable Synthesis of Biheteroaryls. *ChemInform*, 46(31). Available at: [\[Link\]](#)
- Li, G., et al. (2018). Visible-light-catalyzed C–H arylation of (hetero)arenes via arylselenonium salts. *Organic & Biomolecular Chemistry*, 16(3), 344-348. Available at: [\[Link\]](#)
- Wang, C., et al. (2019). Visible Light-Mediated Direct C–H Aroylation and Alkylation of Heteroarenes. *ACS Omega*, 4(8), 13244-13252. Available at: [\[Link\]](#)
- Hansen, T. N. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. Available at: [\[Link\]](#)
- Wiles, C., & Watts, P. (2014). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. *PMC*. Available at: [\[Link\]](#)

- Gemo, M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. Available at: [\[Link\]](#)
- Franzini, R. M., & Neri, D. (2014). DNA-Encoded Chemical Libraries: A Comprehensive Review with Successful Stories and Future Challenges. PMC. Available at: [\[Link\]](#)
- Wang, C., et al. (2019). Visible Light-Mediated Direct C–H Arylation and Alkylation of Heteroarenes. ACS Omega. Available at: [\[Link\]](#)
- Sahoo, B. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Available at: [\[Link\]](#)
- Bogdan, A. R. (2021). Continuous flow synthesis of ibuprofen. Google Patents.
- Burange, A. S., Osman, S. M., & Luque, R. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. Available at: [\[Link\]](#)
- Wikipedia contributors. (2023, December 27). DNA-encoded chemical library. In Wikipedia, The Free Encyclopedia. Available at: [\[Link\]](#)
- Foley, T. L., & Glorius, F. (2015). Building Block-Centric Approach to DNA-Encoded Library Design. PMC. Available at: [\[Link\]](#)
- Zhang, J., et al. (2024). Scalable and Integrated Four-step Continuous-Flow Synthesis of Ibuprofen Using a Zinc-Catalyzed 1,2-Aryl Migration Strategy. ACS Sustainable Chemistry & Engineering. Available at: [\[Link\]](#)
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. Available at: [\[Link\]](#)
- Janssen-Müller, D., & Oestreich, M. (2017). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chem. Soc. Rev., 46, 110-128. Available at: [\[Link\]](#)
- Sahoo, B., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(31), 21484-21503. Available at: [\[Link\]](#)

- Das, A., et al. (2017). Substrate scope for C–H functionalization/thiolation reaction. ResearchGate. Available at: [\[Link\]](#)
- Britton, J., & Jamison, T. F. (2017). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac. Available at: [\[Link\]](#)
- Chan, A. (2016). How to do a DNA-encoded library selection. CureFFI.org. Available at: [\[Link\]](#)
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [\[Link\]](#)
- C@MPUS. (n.d.). DNA-Conjugate Libraries. ETH Zurich. Available at: [\[Link\]](#)
- Zhang, P., et al. (2019). Reactor design and selection for effective continuous manufacturing of pharmaceuticals. Reaction Chemistry & Engineering, 4(9), 1573-1582. Available at: [\[Link\]](#)
- Shang, R., & Ilies, L. (2023). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Accounts of Chemical Research. Available at: [\[Link\]](#)
- Copelli, S., et al. (2019). Process modelling issues in the design of a continuous flow process for the production of ibuprofen. AIR Unimi. Available at: [\[Link\]](#)
- Thrimurtulu, N., et al. (2017). Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. Available at: [\[Link\]](#)
- Wang, X., et al. (2017). Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides. Organic & Biomolecular Chemistry, 15(26), 5539-5542. Available at: [\[Link\]](#)
- Snead, D. R., & Jamison, T. F. (2021). Continuous flow synthesis of ibuprofen. Google Patents.
- Ramakrishna, S. (2023). Flow reactor design and construction for organic synthesis. International Journal of Pharmaceutical Research and Applications, 8(5), 1081-1085. Available at: [\[Link\]](#)
- Foley, T. L., & Glorius, F. (2015). Building Block-Centric Approach to DNA-Encoded Library Design. Journal of Chemical Information and Modeling. Available at: [\[Link\]](#)

- Snead, D. R., & Jamison, T. F. (2014). A Three-Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous-Flow Processing. ChemistryViews. Available at: [\[Link\]](#)
- Chemie Brunschwig. (n.d.). Photocatalysts. Chemie Brunschwig. Available at: [\[Link\]](#)
- Gemo, M., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1194-1219. Available at: [\[Link\]](#)
- Pitre, S. (n.d.). Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis. PMC. Available at: [\[Link\]](#)

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Sources

1. pubs.acs.org [pubs.acs.org]
2. rsc.org [rsc.org]
3. Visible Light Photoredox-Catalyzed Direct C–H Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts [organic-chemistry.org]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. Redox Potentials of Visible Light Photoredox Catalysts | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
7. Spectral and Electrochemical Properties of Common Photocatalysts in Water: A Compendium for Aqueous Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
8. Palladium-catalyzed C–H alkylation of 2-phenylpyridines with alkyl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
9. pubs.acs.org [pubs.acs.org]
10. pharmasalmanac.com [pharmasalmanac.com]

- [11. par.nsf.gov \[par.nsf.gov\]](https://par.nsf.gov)
- [12. chemistryviews.org \[chemistryviews.org\]](https://chemistryviews.org)
- [13. dna encoded library chemical libraries & drug discovery \[vipergen.com\]](https://vipergen.com)
- [14. DNA-encoded chemical library - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
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